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Compound of Interest

Compound Name: 4,4''-Diamino-p-terphenyl

Cat. No.: B1209156 Get Quote

An in-depth analysis of the single-molecule conductance of 4,4''-Diamino-p-terphenyl (DAPT)

reveals a fascinating bimodal behavior, showcasing its potential in molecular electronics. This

guide provides a comparative overview of DAPT's electronic properties against structurally

similar molecules, supported by experimental data and detailed methodologies for researchers,

scientists, and drug development professionals.

The ability to control and understand the flow of electricity at the single-molecule level is a

cornerstone of next-generation electronics. 4,4''-Diamino-p-terphenyl (DAPT), a conjugated

molecule with amine anchoring groups, has emerged as a significant candidate in this field.

Experimental studies, primarily utilizing the Scanning Tunneling Microscope-based Break-

Junction (STM-BJ) technique, have consistently shown that DAPT exhibits two distinct

conductance states: a high-conductance state and a low-conductance state.[1][2][3] This

bimodal characteristic is attributed to different junction configurations at the nanoscale.

Comparative Conductance Analysis
The electronic conductance of DAPT is best understood when compared with its molecular

cousins, the oligophenylenediamines. As the length of the conjugated backbone increases, the

conductance generally decreases. However, the nature of the molecule-electrode linkage and

intermolecular interactions play a crucial role.
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1,4-

Diaminobenzene
NH₂-(C₆H₄)-NH₂ (6.4 ± 0.2) x 10⁻³ -

Au electrodes,

1,2,4-

trichlorobenzene

solvent

4,4'-

Diaminobiphenyl
NH₂-(C₆H₄)₂-NH₂ 1.1 x 10⁻³ -

Au electrodes,

1,2,4-

trichlorobenzene

solvent

4,4''-Diamino-p-

terphenyl (DAPT)
NH₂-(C₆H₄)₃-NH₂ ~1 x 10⁻⁴ ~1 x 10⁻⁵

Au electrodes,

1,2,4-

trichlorobenzene

solvent

p-Terphenyl

(Thiol anchors)
HS-(C₆H₄)₃-SH 2.3 x 10⁻⁴ -

Au electrodes,

1,2,4-

trichlorobenzene

solvent

G₀ is the quantum of conductance, approximately 77.5 µS.

The high-conductance state of DAPT is generally attributed to a "monomer" junction, where a

single DAPT molecule is covalently bonded to the gold electrodes through its terminal amine

groups.[3] In contrast, the low-conductance state is hypothesized to originate from "dimer" or

stacked junctions, where intermolecular π-stacking interactions between two or more DAPT

molecules create the conductive pathway.[1][2][3] This highlights the critical role of both

intramolecular conjugation and intermolecular interactions in determining the overall

conductance.

Experimental Protocols: The STM-BJ Technique
The single-molecule conductance values presented in this guide are predominantly obtained

using the Scanning Tunneling Microscope-based Break-Junction (STM-BJ) technique.[4][5]
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This method allows for the creation and measurement of thousands of individual molecular

junctions, providing a statistical understanding of their electronic properties.

Step-by-Step STM-BJ Measurement Protocol:
Sample Preparation: A pristine gold substrate (often Au(111)) is prepared. A dilute solution

(typically in the millimolar range) of the target molecule (e.g., DAPT) is prepared in a suitable

solvent, such as 1,2,4-trichlorobenzene (TCB).[4]

Junction Formation: A gold STM tip is repeatedly brought into and out of contact with the

gold substrate in the presence of the molecular solution.[4] This process is often referred to

as the "tapping" or "push-pull" method.

Conductance Measurement: As the tip is retracted from the substrate, the gold-gold metallic

contact thins to a single atom and then breaks. In the presence of the target molecules, a

molecule can bridge the nanogap between the tip and the substrate, forming a molecular

junction.

Data Acquisition: The current flowing through the junction is measured at a constant applied

bias voltage as a function of the tip-substrate displacement. This generates a conductance-

versus-displacement trace for each junction formation event.

Data Analysis: Thousands of these conductance traces are collected and compiled into a

conductance histogram. The positions of the peaks in the histogram correspond to the most

probable conductance values for the molecular junction. These peaks are often fitted with

Gaussian or Lorentzian functions to determine the precise conductance values.[6]

Factors Influencing Electronic Conductance
The electronic conductance of DAPT and similar molecules is a complex interplay of several

factors. The following diagram illustrates the key relationships governing charge transport at

the single-molecule level.
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Factors influencing the electronic conductance of oligo-phenyl-based molecular junctions.

In conclusion, 4,4''-Diamino-p-terphenyl stands as a compelling molecule for fundamental

studies in molecular electronics due to its well-defined bimodal conductance. Its electronic

properties are intricately linked to its molecular structure, the nature of its connection to the

electrodes, and the potential for intermolecular interactions. A thorough understanding of these

factors, facilitated by robust experimental techniques like STM-BJ, is essential for the rational

design of future molecular-scale devices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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